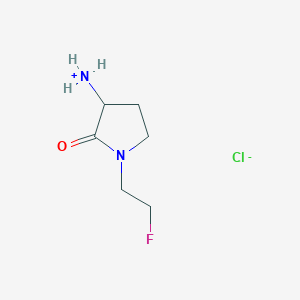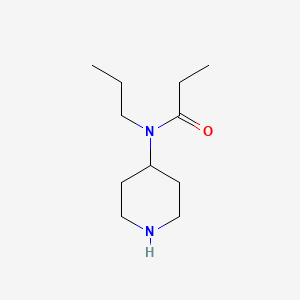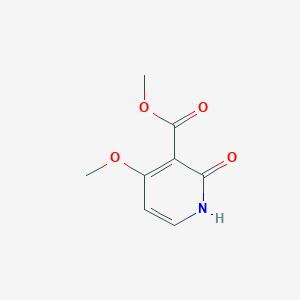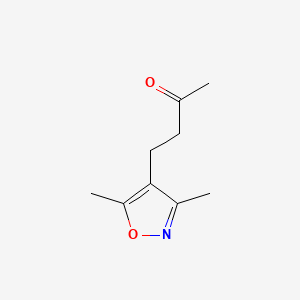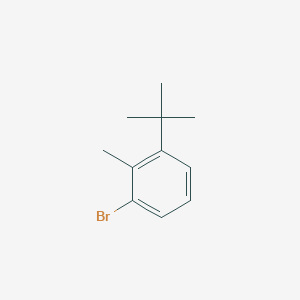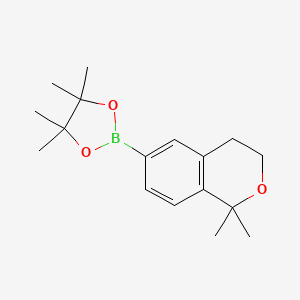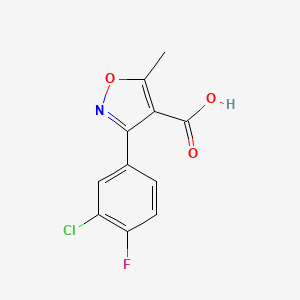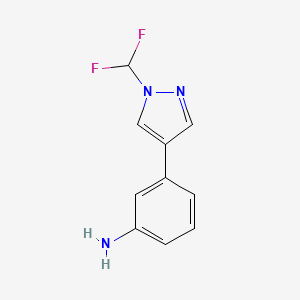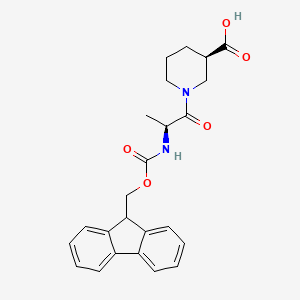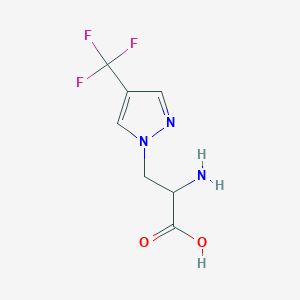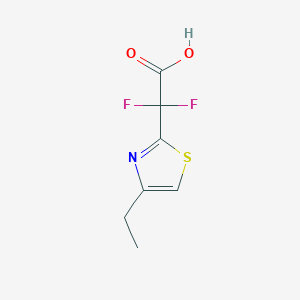
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid typically involves the reaction of 4-ethyl-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative activities.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds exhibit antioxidant properties.
Uniqueness
2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid stands out due to its unique combination of the thiazole ring and difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Propiedades
Fórmula molecular |
C7H7F2NO2S |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H7F2NO2S/c1-2-4-3-13-5(10-4)7(8,9)6(11)12/h3H,2H2,1H3,(H,11,12) |
Clave InChI |
HWIOYSSRFUEXND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


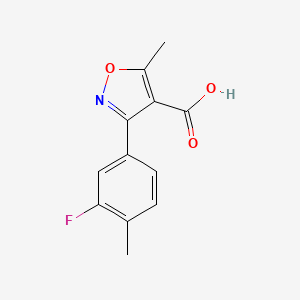
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
